4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate
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Overview
Description
4-(4-methoxybenzoyl)phenyl 4-methoxybenzoate is an organic compound characterized by the presence of two methoxybenzoyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 4-(4-methoxybenzoyl)phenyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-(4-methoxybenzoyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Chemical Reactions Analysis
4-(4-methoxybenzoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens
Scientific Research Applications
4-(4-methoxybenzoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The methoxy and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
4-(4-methoxybenzoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
Phenyl 4-methoxybenzoate: Lacks the additional methoxybenzoyl group, making it less complex and potentially less versatile in applications.
4-methoxybenzyl 4-methoxybenzoate: Contains a methoxybenzyl group instead of a methoxybenzoyl group, leading to different chemical properties and reactivity.
4-methoxybenzyl alcohol: A simpler compound with only one methoxybenzyl group, used primarily as a solvent or intermediate in organic synthesis .
Properties
Molecular Formula |
C22H18O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(4-methoxybenzoyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H18O5/c1-25-18-9-3-15(4-10-18)21(23)16-5-13-20(14-6-16)27-22(24)17-7-11-19(26-2)12-8-17/h3-14H,1-2H3 |
InChI Key |
FGZWFFHRXQZOQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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